molecular formula C20H18N4O3 B11192068 2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11192068
M. Wt: 362.4 g/mol
InChI Key: CACJZOOLEMBFJW-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrido[4,3-b][1,6]naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2-methoxyethyl group: This step often involves alkylation reactions using 2-methoxyethyl halides under basic conditions.

    Attachment of the 3-pyridylmethyl group: This can be accomplished through nucleophilic substitution reactions using pyridylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly at the pyridyl and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that this compound can bind to the active sites of certain proteins, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell proliferation with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

8-(2-methoxyethyl)-2-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H18N4O3/c1-27-10-9-23-7-4-17-15(19(23)25)11-16-18(22-17)5-8-24(20(16)26)13-14-3-2-6-21-12-14/h2-8,11-12H,9-10,13H2,1H3

InChI Key

CACJZOOLEMBFJW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CN=CC=C4

Origin of Product

United States

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